molecular formula C21H22N4O3 B2944468 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide CAS No. 2034222-45-0

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2944468
CAS No.: 2034222-45-0
M. Wt: 378.432
InChI Key: WNUGAPWELSYREZ-WKILWMFISA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridin-2-yloxycyclohexyl Group: The final step involves the nucleophilic substitution reaction between the acetamide intermediate and the pyridin-2-yloxycyclohexylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may exhibit similar biological activities, making it a subject of interest in drug discovery.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antiviral agent. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-pyridinyl)acetamide
  • 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide lies in its specific structural features, such as the presence of the pyridin-2-yloxycyclohexyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-15-8-10-16(11-9-15)28-20-7-3-4-12-22-20/h1-7,12,14-16H,8-11,13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUGAPWELSYREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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